
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(3-bromopropyl)benzene with difluoromethoxy reagents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and distillation ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of difluoromethoxy-ethylbenzene oxides.
Reduction: Formation of 1-(3-propyl)-2-(difluoromethoxy)-5-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene involves its interaction with specific molecular targets. The bromopropyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 3-(3-Bromophenyl)propionic acid
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromopropyl and difluoromethoxy groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
1803716-50-8 |
|---|---|
Molekularformel |
C12H15BrF2O |
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-5-6-11(16-12(14)15)10(8-9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChI-Schlüssel |
IIKAGQHTDVHKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
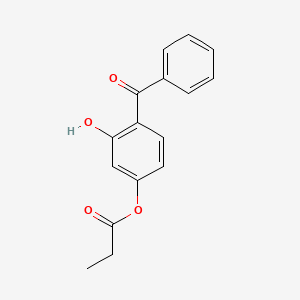
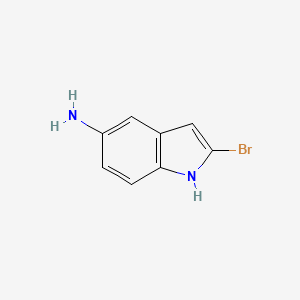
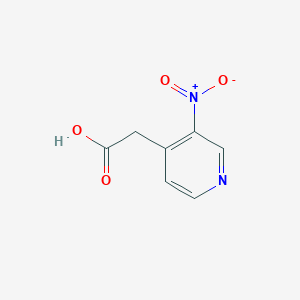

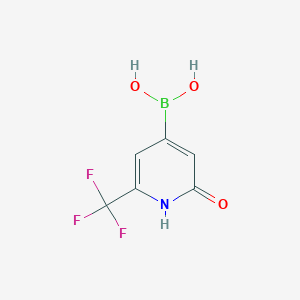

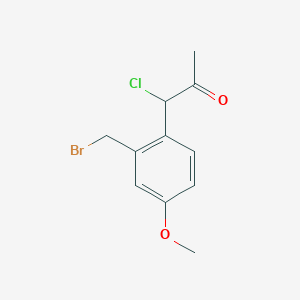
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)



